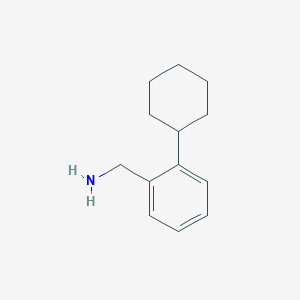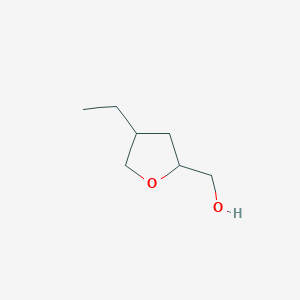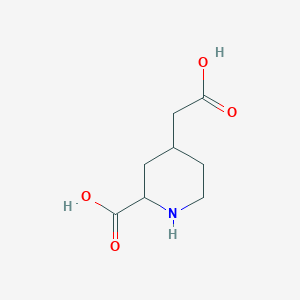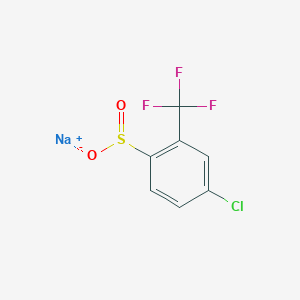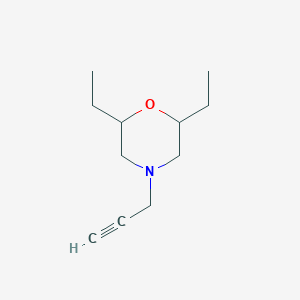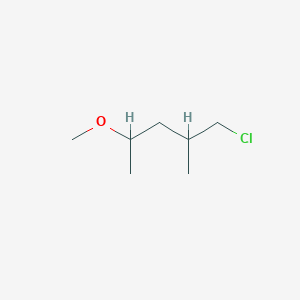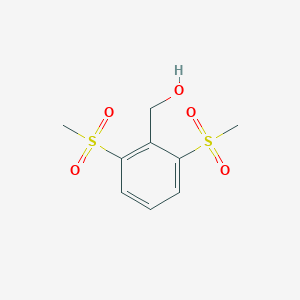![molecular formula C11H10FNO B13200125 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound that features a fluorinated aromatic ring, an oxirane (epoxide) ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the following steps:
Formation of the Fluorophenylmethyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable alkylating agent to introduce the fluorophenylmethyl group.
Epoxidation: The intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives
Reduction: Formation of primary amines
Substitution: Formation of various substituted aromatic compounds
Aplicaciones Científicas De Investigación
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving epoxide and nitrile functionalities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 3-[(3-Bromophenyl)methyl]-3-methyloxirane-2-carbonitrile
- 3-[(3-Methylphenyl)methyl]-3-methyloxirane-2-carbonitrile
Uniqueness
3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
3-[(3-fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO/c1-11(10(7-13)14-11)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3 |
Clave InChI |
VNSMKGIRMICXJN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


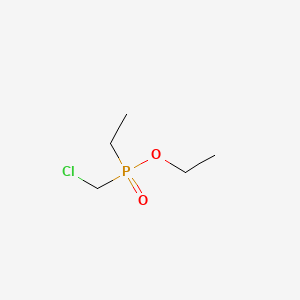
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)

